LogP 0.62 vs 1.53: 8-Fold Higher Predicted Hydrophilicity Compared to C2-Imidazolyl Thiazole Isomers
4-(1H-Imidazol-5-yl)thiazole has a computed LogP of 0.62, which is 0.91 log units lower than the 1.53 LogP values reported for both 2-(1H-imidazol-2-yl)thiazole (CAS 438545-36-9) and 4-(1H-imidazol-2-yl)thiazole (CAS 51592-01-9) . This ΔLogP of 0.91 corresponds to an approximately 8.1-fold difference in the octanol-water partition coefficient (P ratio = 10^0.91 ≈ 8.1), indicating that the target compound is substantially more hydrophilic than its positional isomers. All three compounds share an identical molecular formula (C₆H₅N₃S), molecular weight (151.19 g·mol⁻¹), and TPSA (69.81 Ų), isolating the connectivity pattern as the sole driver of the lipophilicity difference.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / ALogP) |
|---|---|
| Target Compound Data | LogP = 0.62 (Chemsrc ALogP) |
| Comparator Or Baseline | 2-(1H-imidazol-2-yl)thiazole: LogP = 1.53 (Molbase); 4-(1H-imidazol-2-yl)thiazole: LogP = 1.53 (Chemsrc ALogP) |
| Quantified Difference | ΔLogP = 0.91 (target is ~8.1× more hydrophilic, equivalent to ~2.6-fold lower LogP) |
| Conditions | Computed ALogP values from Chemsrc and Molbase physicochemical databases; values derived from consistent algorithmic methodology across entries |
Why This Matters
A LogP difference of 0.91 units is pharmaceutically meaningful: it predicts significantly higher aqueous solubility and lower membrane permeability for the target compound, directly influencing which isomer is appropriate for aqueous-formulation-driven versus CNS-penetration-driven discovery programs.
